Dibucaine hydrochloride, also known as cinchocaine hydrochloride, is a potent local anesthetic belonging to the amino amide class. [, ] It is a white, crystalline powder that is soluble in water and alcohol. [] Dibucaine hydrochloride is primarily used in scientific research to investigate various biological processes and as a tool in model membrane systems. [, , ]
Dibucaine hydrochloride is a local anesthetic agent primarily used for its analgesic properties. It is chemically classified as an amide-type anesthetic, similar to lidocaine and bupivacaine. The compound is derived from the quinoline structure, specifically 2-butoxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. Dibucaine hydrochloride is utilized in various medical applications, including pain management and as a topical anesthetic.
Dibucaine hydrochloride is synthesized from 2-hydroxy-4-quinolinecarboxylic acid through a series of chemical reactions involving chlorination and amide formation. It falls under the category of local anesthetics and is classified as an amide anesthetic due to its structural characteristics, which include an amide bond in its molecular framework.
The synthesis of dibucaine hydrochloride involves several steps:
Dibucaine hydrochloride has a complex molecular structure characterized by several functional groups:
The three-dimensional structure can be visualized through molecular modeling software, revealing its spatial arrangement that facilitates interaction with sodium channels in nerve cells .
Dibucaine hydrochloride can participate in various chemical reactions:
Dibucaine hydrochloride exerts its local anesthetic effect by blocking sodium channels on neuronal cell membranes. This action prevents the propagation of action potentials along nerves, effectively inhibiting pain transmission. The mechanism involves:
Research indicates that dibucaine's potency can be influenced by factors such as pH and temperature, which affect its ionization state .
Dibucaine hydrochloride finds numerous applications in the medical field:
Dibucaine hydrochloride (cinchocaine) inhibits voltage-gated sodium (NaV) channels by targeting specific pore domain regions. Cryo-EM studies reveal that local anesthetics (LAs) like dibucaine access the channel’s central cavity via lateral fenestrations in the S6 helices, which face the lipid membrane [6] [9]. These fenestrations, particularly in repeats III and IV (III-IV fenestration), widen during depolarization, enabling state-dependent binding. Dibucaine’s quinoline ring and tertiary amine moiety interact with conserved residues:
Table 1: Key Binding Interactions of Dibucaine in NaV Channels
Binding Site | Residues Involved | Interaction Type | Functional Consequence |
---|---|---|---|
III-IV Fenestration | Phe1764, Tyr1771 | Hydrophobic π-stacking | Stabilizes inactivated state |
Intracellular Gate | Asp1606 | Electrostatic (protonated amine) | Blocks ion permeation pathway |
Central Cavity | Leu1460 | Van der Waals | Enhances use-dependent inhibition |
Mutations in these residues (e.g., F1764A) reduce dibucaine’s affinity by >10-fold, confirming their role in binding thermodynamics [1] [9].
Dibucaine stabilizes slow-inactivated states through allosteric effects on voltage-sensing domains (VSDs). Prolonged depolarization induces a structural rearrangement in the outer pore (P-segment), where dibucaine binds to inhibit conformational recovery [1] [4]. This process involves:
These mechanisms suppress persistent Na+ currents (e.g., NaV1.9), which amplify subthreshold depolarizations in sensory neurons [4] [9].
Dibucaine’s inhibition exhibits phasic effects tied to concentration and stimulation frequency:
Table 2: Concentration-Dependent Effects on Electrophysiological Parameters
Concentration (µM) | Peak INa Reduction (%) | Steady-State Inactivation Shift (mV) | Use-Dependent Block (10 Hz, %) |
---|---|---|---|
1 | 15 ± 3 | −5 ± 1 | 10 ± 2 |
10 | 30 ± 4 | −12 ± 2 | 35 ± 5 |
50 | 70 ± 6 | −25 ± 3 | 65 ± 7 |
Data derived from rat sciatic nerve and DRG neuron studies [1] [4].
Dibucaine differentiates between NaV subtypes based on tetrodotoxin (TTX) sensitivity and structural variations:
Table 3: Subtype-Specific Inhibition by Dibucaine Hydrochloride
NaV Subtype | TTX Sensitivity | IC50 (µM) | Primary Tissue Expression | Key Resistance Determinants |
---|---|---|---|---|
NaV1.7 | Sensitive | 18 ± 2 | DRG neurons, sympathetic nerves | Tyr1771 mutation |
NaV1.8 | Resistant | 85 ± 9 | Nociceptors | Ile1575 in DII-S6 |
NaV1.5 | Resistant | 120 ± 15 | Cardiac myocytes | Cys373 in selectivity filter |
Data from heterologous expression systems (HEK293/tsA-201 cells) [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7